2-Hydroxychalcone vs. Unsubstituted Chalcone: 4-Fold Higher Cytotoxicity in Triple-Negative Breast Cancer Cells
In a direct head-to-head comparison evaluating growth inhibition of MDA-MB-231 triple-negative breast cancer (TNBC) cells, 2-hydroxychalcone demonstrated an IC50 value of 4.6 μM following 24-hour treatment, representing a 3.9-fold increase in potency relative to unsubstituted chalcone, which exhibited an IC50 of 18.1 μM under identical experimental conditions [1]. This same study further demonstrated that 2-hydroxychalcone exerted more potent inhibition of MMP-9 expression and invasive phenotype than chalcone, confirming that the 2-hydroxyl substitution confers enhanced antimetastatic activity beyond simple antiproliferative effects.
| Evidence Dimension | Cytotoxicity (IC50) against MDA-MB-231 TNBC cells |
|---|---|
| Target Compound Data | IC50 = 4.6 μM |
| Comparator Or Baseline | Chalcone (unsubstituted): IC50 = 18.1 μM; Xanthohumol: IC50 = 6.7 μM |
| Quantified Difference | 3.9-fold lower IC50 (more potent) vs. unsubstituted chalcone; 1.5-fold more potent than xanthohumol |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line; 24-hour treatment; cell viability assay |
Why This Matters
Investigators targeting TNBC, an aggressive breast cancer subtype with poor prognosis, should select 2-hydroxychalcone over unsubstituted chalcone to achieve approximately 4-fold greater antiproliferative potency at equivalent concentrations.
- [1] Kim SY, et al. 2-Hydroxychalcone and xanthohumol inhibit invasion of triple negative breast cancer cells. Chem Biol Interact. 2013;203(3):565-572. doi:10.1016/j.cbi.2013.03.012 View Source
